Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C19H26N2O5 and its molecular weight is 362.426. The purity is usually 95%.
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Scientific Research Applications
Molecular Diagnosis of Alzheimer’s Disease
A novel fluorescent probe for β-amyloids, synthesized by catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and a specific compound, showed high binding affinities toward Aβ(1–40) aggregates in vitro. This development provides a powerful tool for the molecular diagnosis of Alzheimer’s disease, highlighting the compound's potential in biomedical research and diagnostic applications (Fa et al., 2015).
Green Chemistry Synthesis
The compound was used in a boric acid-catalyzed multi-component reaction, showcasing its utility in green chemistry. This method emphasizes efficiency, simplicity, and environmental friendliness, producing high yields in aqueous medium and marking an advancement in sustainable chemical synthesis practices (Kiyani & Ghorbani, 2015).
Antioxidant Properties Exploration
Research into 4-hydroxycoumarin derivatives, including this compound, measured their in vitro antioxidant activity. The findings contribute to understanding the antioxidant potential of such compounds, potentially guiding their application in developing therapeutic agents or supplements with antioxidant properties (Stanchev et al., 2009).
Growth-Regulating Activity on Plants
A study on the growth-regulating activity of 4-hydroxycoumarin derivatives on soybean plants revealed concentration-dependent effects. This research illustrates the compound's potential in agricultural sciences, particularly in understanding how chemical agents can influence plant growth and development, opening avenues for optimizing crop yield and health (Stanchev et al., 2010).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been found to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been found to affect a wide range of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Properties
IUPAC Name |
ethyl 4-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-2-26-19(25)8-7-17(23)20-15-5-3-14(4-6-15)13-18(24)21-11-9-16(22)10-12-21/h3-6,16,22H,2,7-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBMLBDTUMXETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.